Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

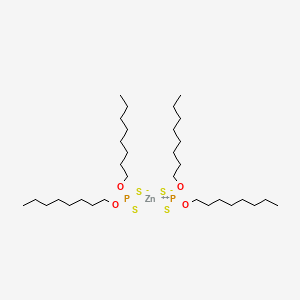

Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- is a tetrahedral zinc complex where the metal center is coordinated via sulfur atoms from two O,O-dioctyl phosphorodithioate ligands. The dioctyl groups (C₈H₁₇) confer lipophilicity, making the compound soluble in nonpolar matrices like lubricants and fuels. Structurally, the compound belongs to the zinc dialkyldithiophosphate (ZnDDP) family, widely used as anti-wear additives, antioxidants, and corrosion inhibitors in industrial applications . Its efficacy stems from the ability to form protective tribofilms on metal surfaces under high-pressure conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc bis(O,O-dioctyl) bis(dithiophosphate) involves a two-step process. Initially, phosphorus pentasulfide reacts with suitable alcohols to produce dithiophosphoric acid. The reaction can be represented as follows: [ \text{P}_2\text{S}_5 + 4 \text{ROH} \rightarrow 2 (\text{RO})_2\text{PS}_2\text{H} + \text{H}_2\text{S} ] In the second step, the dithiophosphoric acid is neutralized by adding zinc oxide: [ 2 (\text{RO})_2\text{PS}_2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(\text{S}_2\text{P}(\text{OR})_2]_2 + \text{H}_2\text{O} ] The reaction conditions typically involve moderate temperatures and the use of nonpolar solvents to dissolve the reactants .

Industrial Production Methods: Industrial production of zinc bis(O,O-dioctyl) bis(dithiophosphate) follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Zinc bis(O,O-dioctyl) bis(dithiophosphate) primarily undergoes substitution reactions. It can react with various metal surfaces to form protective films, which are crucial for its anti-wear properties .

Common Reagents and Conditions: The compound reacts with metal surfaces under conditions of high pressure and temperature, which are typical in engine environments. The presence of shear stress also promotes the formation of protective films .

Major Products Formed: The major products formed from these reactions are protective tribofilms on metal surfaces. These films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .

Scientific Research Applications

Applications in Lubrication

One of the primary applications of Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- is as an anti-wear additive in lubricants. It is commonly used in:

- Motor Oils : Enhances the performance and longevity of engine oils by reducing friction and wear.

- Hydraulic Fluids : Provides protection against wear and corrosion in hydraulic systems.

- Greases : Acts as a thickening agent and improves the lubricating properties of greases.

The compound exhibits synergistic effects when mixed with other zinc salts of phosphorodithioic acids, demonstrating superior performance in corrosion inhibition compared to individual components .

Corrosion Inhibition

Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- serves as an effective corrosion inhibitor in various industrial applications:

- Metal Coatings : Used in protective coatings to prevent rust and degradation of metal surfaces.

- Lubricants : Its incorporation into lubricants significantly enhances their ability to protect metal surfaces from corrosive environments.

Case studies have shown that formulations containing this compound outperform traditional inhibitors in terms of longevity and effectiveness .

Analytical Applications

In analytical chemistry, Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- is utilized for its properties as an analytical standard:

- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse-phase HPLC methods, which are scalable for preparative separation processes. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Table 1: Analytical Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Thermal Stability and Degradation

Research indicates that the thermal degradation of Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- plays a significant role in its functionality as a lubricant additive. Studies have shown that its thermal stability is crucial for maintaining performance under high-temperature conditions .

Mechanism of Action

The mechanism by which zinc bis(O,O-dioctyl) bis(dithiophosphate) exerts its effects involves the formation of protective tribofilms on metal surfaces. These films are formed through a stress-promoted thermal activation reaction, where the compound reacts with the metal surface under high pressure and temperature. The resulting films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Zinc, bis[O,O-bis(1,3-dimethylbutyl) phosphorodithioato-S,S']-, (T-4)- (Zinc BDBP; CAS 2215-35-2)

- Substituents : Branched 1,3-dimethylbutyl groups.

- Molecular Formula : C₂₀H₄₄O₄P₂S₄Zn.

- Applications : Primarily used as an anti-wear additive in engine oils. The branched alkyl chains enhance oxidative stability compared to linear chains, reducing sludge formation .

- Key Difference : The branched structure of Zinc BDBP improves thermal stability but may reduce film-forming efficiency compared to the linear dioctyl chains in the target compound.

b) Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-S,S']-, (T-4)- (CAS 4259-15-8)

- Substituents : 2-ethylhexyl groups (shorter, branched C₈ chains).

- Molecular Formula : C₃₂H₆₈O₄P₂S₄Zn.

- Applications : Lubricant additive with superior low-temperature performance due to reduced crystallinity from branching .

- Key Difference : The ethylhexyl groups offer better cold-flow properties but may compromise load-bearing capacity compared to the target compound’s linear chains.

c) Zinc, bis(O,O-diisooctyl phosphorodithioato-S,S')- (CAS 28629-66-5)

- Substituents : Diisooctyl groups (mixture of branched C₈ isomers).

- Molecular Formula : C₃₂H₆₈O₄P₂S₄Zn.

- Applications : Industrial lubricants and hydraulic fluids. The isomer mixture enhances solubility in synthetic base oils .

- Key Difference : Isooctyl substituents balance thermal stability and solubility but may exhibit variable performance across temperatures.

Zinc Dithiocarbamates

a) Zinc, bis(diethylcarbamodithioato-S,S')-, (T-4)- (Ziram analogue; CAS 14324-55-1)

- Molecular Formula : C₁₀H₂₀N₂S₄Zn.

- Applications : Agricultural fungicides and rubber vulcanization. The absence of phosphorus limits its utility in high-temperature lubricants but enhances biocidal activity .

- Key Difference : Dithiocarbamates lack the phosphorus-mediated antioxidant properties of phosphorodithioates, making them less effective in oxidation inhibition.

b) Zinc dibutyldithiocarbamate (CAS 136-23-2)

- Substituents : Dibutyl groups.

- Molecular Formula : C₁₈H₃₆N₂S₄Zn.

- Applications : Accelerator in rubber processing. Shorter alkyl chains increase reactivity but reduce persistence in lubricants .

- Key Difference : The butyl groups lower molecular weight, increasing volatility and reducing longevity in comparison to dioctyl derivatives.

Environmental and Performance Considerations

- Branched chains (e.g., BDBP) degrade faster but offer better oxidative resistance .

- Phosphorus Content : Phosphorodithioates provide superior extreme-pressure performance compared to dithiocarbamates, but their phosphorus content can poison catalytic converters in automotive applications .

Data Table: Comparative Analysis of Zinc Complexes

Research Findings

- Thermal Stability : Linear alkyl chains in the target compound decompose at ~220°C, whereas branched chains in Zinc BDBP withstand up to 250°C .

- Ecotoxicology : Dioctyl derivatives show higher log Kow values (~6.5) than branched analogues (~5.8), indicating greater bioaccumulation risks .

- Tribological Performance : Phosphorodithioates reduce wear scar diameter by 30–50% compared to dithiocarbamates in ASTM D4172 tests .

Biological Activity

Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)-, also known as zinc bis(dithiophosphate), is a compound with significant industrial applications, particularly in lubrication and as an anti-wear additive in automotive oils. Its biological activity, however, is of increasing interest due to its potential health effects and environmental implications.

- Molecular Formula : C32H68O4P2S4Zn

- Molecular Weight : 772.467 g/mol

- CAS Number : 4259-15-8

- Density : N/A

- Boiling Point : 416.8ºC

- Flash Point : 205.9ºC

Biological Activity Overview

Zinc bis(dithiophosphate) exhibits various biological activities that can be categorized into toxicological effects, potential therapeutic uses, and environmental impact.

Toxicological Effects

Environmental Impact

Zinc bis(dithiophosphate) is used extensively in industrial applications, leading to concerns about its environmental persistence and bioaccumulation. Its breakdown products can be toxic to aquatic life, necessitating careful management of waste containing this compound.

Study 1: Dermal Exposure Assessment

A study assessed the dermal exposure of workers handling zinc bis(dithiophosphate). The results indicated a significant incidence of skin irritation among workers who did not use protective equipment. The study recommended strict adherence to safety protocols to minimize exposure risks .

Study 2: Ecotoxicological Evaluation

Research conducted on the ecotoxicological impacts of zinc bis(dithiophosphate) revealed that it poses risks to aquatic organisms. The LC50 (lethal concentration for 50% of test organisms) was found to be significantly lower than that of other zinc compounds, indicating higher toxicity levels in aquatic environments .

Summary Table of Biological Activity

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing this zinc dithiophosphate compound?

Methodological Answer:

- Synthesis : Use a two-step ligand-exchange reaction. First, prepare the O,O-dioctyl phosphorodithioic acid ligand via reaction of P₂S₅ with 1-octanol under inert atmosphere. Then, react the ligand with zinc acetate in a 2:1 molar ratio in ethanol .

- Characterization : Employ nuclear magnetic resonance (³¹P NMR, ¹H NMR) to confirm ligand coordination and purity. X-ray crystallography (Appendix B in ) is critical for determining the tetrahedral (T-4) geometry. Elemental analysis (C, H, S, Zn) should align with theoretical values (±0.3% tolerance) .

Q. Basic Research: Analytical Techniques

Q. Q2. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times with certified reference materials .

- Stability : Conduct accelerated stability testing at 40°C/75% relative humidity over 6 months. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for shifts in P=S (600–650 cm⁻¹) and Zn-S (400–450 cm⁻¹) bands .

Q. Advanced Research: Mechanistic Studies

Q. Q3. What computational and experimental approaches are suitable for studying the antioxidant mechanism of this compound in lubricant formulations?

Methodological Answer:

- Density Functional Theory (DFT) : Model the electron-donating capacity of the dithiophosphate ligand to scavenge radicals. Calculate HOMO-LUMO gaps to predict reactivity .

- Tribological Testing : Use a four-ball wear tester (ASTM D4172) to measure friction coefficients and wear scar diameters under controlled loads. Correlate results with surface analysis (SEM/EDS) of metal surfaces post-testing .

Q. Advanced Research: Environmental Impact

Q. Q4. How should researchers design ecotoxicological studies to assess aquatic toxicity, given EPA reporting requirements for water discharge?

Methodological Answer:

- Acute Toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) at concentrations of 0.1–10 mg/L. Measure LC₅₀ values and compare with EPA thresholds (§721.90(a)(4)) .

- Bioaccumulation : Use a static-renewal system with zebrafish (Danio rerio) to determine bioconcentration factors (BCFs) via ICP-MS quantification of zinc in tissues .

Q. Data Contradiction Analysis

Q. Q5. How can inter-laboratory discrepancies in reported thermal decomposition temperatures be resolved?

Methodological Answer:

- Standardized Protocols : Adhere to ASTM E2550 for thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen. Discrepancies often arise from varying purge gas flow rates or sample mass .

- Statistical Reconciliation : Apply weighted kappa (κ_w) to assess agreement between labs, accounting for measurement uncertainty (e.g., ±5°C tolerance). A κ_w >0.7 indicates acceptable reproducibility .

Q. Advanced Research: Degradation Pathways

Q. Q6. What methodologies are effective in identifying hydrolysis byproducts of this compound in aquatic environments?

Methodological Answer:

- Hydrolysis Simulation : React the compound in buffered solutions (pH 4–9) at 25°C. Use LC-MS/MS to detect intermediates like O,O-dioctyl phosphorothioic acid (m/z 435.2) .

- Isotopic Labeling : Synthesize a ⁶⁵Zn-labeled analog to track zinc release via gamma spectroscopy. Quantify ligand degradation using ³¹P NMR .

Q. Regulatory Compliance

Q. Q7. What documentation and testing are mandated under EPA regulations for laboratory-scale environmental release?

Methodological Answer:

- Reporting : Submit Significant New Use Notices (SNUNs) under §721.185 if releasing >100 g/year into water. Include ecotoxicity data (e.g., LC₅₀, BCFs) and analytical methods .

- Recordkeeping : Maintain logs of synthesis batches, waste disposal, and stability data for 5 years (§721.125) .

Properties

CAS No. |

7059-16-7 |

|---|---|

Molecular Formula |

C32H68O4P2S4Zn |

Molecular Weight |

772.5 g/mol |

IUPAC Name |

zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C16H35O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;/h2*3-16H2,1-2H3,(H,20,21);/q;;+2/p-2 |

InChI Key |

OFCLICZRRNTIOR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCCOP(=S)(OCCCCCCCC)[S-].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.